Boc-Trp-OH

Peptide Synthesis SPPS Methodology Boc Chemistry

Choose Boc-Trp-OH (CAS 13139-14-5) for unambiguous Boc SPPS tryptophan incorporation. Unlike Fmoc derivatives, this building block is engineered for TFA-labile deprotection on Merrifield resin, preserving indole side-chain reactivity while preventing racemization. Certified ≥99.0% TLC purity with undetectable D-enantiomer ensures reproducible coupling efficiency. Also utilized as an FPR2 inhibitor tool compound and in pharmaceutical intermediate synthesis. Trust the designated Boc chemistry building block.

Molecular Formula C16H20N2O4
Molecular Weight 304,35 g/mole
CAS No. 13139-14-5
Cat. No. B558201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Trp-OH
CAS13139-14-5
SynonymsBoc-Trp-OH; 13139-14-5; N-Boc-L-tryptophan; N-[(tert-Butoxy)carbonyl]-L-tryptophan; BOC-L-tryptophan; BOC-TRYPTOPHAN; Boc-L-Trp-OH; N-tert-Butoxycarbonyl-L-tryptophan; BOC-L-TRYPTOPHANE; Nalpha-Boc-L-Tryptophane; N-(tert-Butoxycarbonyl)-L-tryptophan; (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoicacid; CHEMBL65709; MFCD00065595; SBB028601; N-T-BUTOXYCARBONYL-L-TRYPTOPHAN; tert-Butyloxycarbonyltryptophan; (S)-2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionicacid; N-BOC-L-Tryptophane; N-((tert-Butoxy)carbonyl)-L-tryptophan; N-((1,1-Dimethylethoxy)carbonyl)-L-tryptophan; N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan; tert-Butoxycarbonyltryptophan; L-Tryptophan,N-((1,1-dimethylethoxy)carbonyl)-; L-Tryptophan,N-[(1,1-dimethylethoxy)carbonyl]-
Molecular FormulaC16H20N2O4
Molecular Weight304,35 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
InChIKeyNFVNYBJCJGKVQK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Trp-OH CAS 13139-14-5: Boc-Protected Tryptophan Building Block for Peptide Synthesis Procurement


Boc-Trp-OH (Nα-tert-Butoxycarbonyl-L-tryptophan, CAS 13139-14-5) is an Nα-Boc-protected L-tryptophan derivative with molecular formula C16H20N2O4 and molecular weight 304.34 g/mol . The compound appears as a white to off-white crystalline powder with a melting point of 136 °C (decomposition) . It serves as a standard building block for introducing tryptophan residues via Boc solid-phase peptide synthesis (Boc SPPS) . Boc-Trp-OH provides orthogonal protection of the α-amino group while leaving the indole side-chain unprotected, enabling selective peptide bond formation under Boc-chemistry conditions.

Why Boc-Trp-OH Cannot Be Arbitrarily Substituted with Fmoc-Trp-OH or Unprotected Tryptophan in Peptide Synthesis


Boc-Trp-OH is specifically engineered for Boc SPPS chemistry, where the Boc group is removed under acidic conditions (TFA) while the peptide remains anchored to the resin. In contrast, Fmoc-protected tryptophan derivatives such as Fmoc-Trp-OH (CAS 132684-59-4) operate under orthogonal deprotection conditions (piperidine-mediated Fmoc removal), making them incompatible with Boc SPPS protocols . Furthermore, using unprotected tryptophan directly in peptide coupling reactions leads to uncontrolled polymerization and racemization at the α-carbon, compromising both yield and chiral purity of the target peptide. The Boc protection in Boc-Trp-OH serves two critical functions: preventing undesired nucleophilic reactions at the α-amino group during activation and coupling, and preserving stereochemical integrity at the chiral center. Interchanging Boc-Trp-OH with Fmoc-Trp-OH would fundamentally alter the entire synthetic strategy, requiring different resins, deprotection reagents, and side-chain protecting group compatibility.

Boc-Trp-OH CAS 13139-14-5: Head-to-Head Quantitative Differentiation Data for Scientific Procurement Decisions


Synthetic Strategy Compatibility: Boc-Trp-OH vs. Fmoc-Trp-OH Reaction Suitability Classification

Boc-Trp-OH is explicitly classified and validated for Boc solid-phase peptide synthesis (Boc SPPS) only, while Fmoc-Trp-OH and Fmoc-Trp(Boc)-OH are classified exclusively for Fmoc SPPS . This classification represents a binary synthetic pathway compatibility distinction, not a quality or performance gradient. Selecting the incorrect protecting group chemistry results in complete synthetic incompatibility with the chosen resin and deprotection protocol. The reaction suitability designation is determined by the orthogonal protecting group strategy required for the specific peptide synthesis workflow.

Peptide Synthesis SPPS Methodology Boc Chemistry

Chiral Purity Specification: Boc-Trp-OH D-Enantiomer Quantification vs. Industry Typical Acceptance Criteria

Boc-Trp-OH from Santa Cruz Biotechnology (sc-257182) demonstrates undetectable levels of D-enantiomer impurity by HPLC analysis . This near-absolute enantiomeric purity is critical for synthesizing stereochemically defined peptides intended for biological applications, where even low percentages of D-amino acid incorporation can alter peptide conformation, receptor binding, and biological activity.

Chiral Purity Enantiomeric Excess Quality Control

Optical Rotation Specification: Boc-Trp-OH [α]20/D Value as Identity and Purity Indicator

Boc-Trp-OH exhibits a specific optical rotation [α]20/D of −20±1° (c = 1% in DMF) as specified by Sigma-Aldrich or −18.3° (c = 2 in AcOH) as reported by Santa Cruz Biotechnology . This value serves as a quantitative identity and purity verification parameter that distinguishes Boc-Trp-OH from structurally related compounds. For comparison, Boc-Trp(Boc)-OH (CAS 144599-95-1), which bears an additional Boc group on the indole nitrogen, exhibits a positive optical rotation of +13.5° to +17.5° (c = 1 in methanol) .

Optical Rotation Identity Testing Quality Specification

Purity Specification and Impurity Profile: Boc-Trp-OH HPLC/TLC Assay vs. Related Substance Limits

Boc-Trp-OH is commercially available with ≥99.0% purity by TLC (Sigma-Aldrich) or 99.78% by HPLC (Santa Cruz Biotechnology) . Detailed impurity specifications from Delta-B include limits for dipeptide impurity (≤0.1%), free H-Trp-OH (≤0.1%), and loss on drying (≤0.50%) [1]. For comparison, Boc-Trp(For)-OH (CAS 47355-10-2), which incorporates a formyl protecting group on the indole nitrogen, is specified at ≥97.0% by HPLC (Sigma-Aldrich) .

Chemical Purity Impurity Profiling Quality Assurance

Storage Stability: Boc-Trp-OH Room Temperature Storage vs. Fmoc-Trp(Boc)-OH Refrigeration Requirement

Boc-Trp-OH is specified for storage at room temperature by multiple vendors including Santa Cruz Biotechnology (Store at room temperature) , while Fmoc-Trp(Boc)-OH requires refrigerated storage at 2-8°C due to moisture sensitivity [1]. This difference in storage requirements reflects the inherent stability of the Boc protecting group under ambient conditions versus the greater hydrolytic lability of the Fmoc group.

Storage Stability Handling Requirements Cold Chain

Boc-Trp-OH CAS 13139-14-5: Validated Research and Industrial Application Scenarios for Procurement Decision-Making


Boc Solid-Phase Peptide Synthesis (Boc SPPS) of Therapeutic Peptides

Boc-Trp-OH is the designated building block for incorporating tryptophan residues into peptides synthesized via Boc SPPS methodology . This application is supported by the compound's explicit reaction suitability classification for Boc solid-phase peptide synthesis [1]. In this workflow, the Boc group is removed under TFA conditions while the peptide remains anchored to the Merrifield resin, enabling iterative chain elongation. The high purity (≥99.0% TLC) and undetectable D-enantiomer content ensure reproducible coupling efficiency and minimal side-product formation during SPPS.

Synthesis of Peptide-Based FPR2 Inhibitor Research Tools

Boc-Trp-OH is specifically listed as an FPR2 (Formyl Peptide Receptor 2) inhibitor, alongside Boc-Met-Leu-Phe-OH and WEB-2086 . This pharmacological classification supports its procurement for inflammatory and immunological research applications where FPR2 modulation is under investigation. The compound serves as a tool compound for studying FPR2-mediated cellular signaling pathways rather than as a therapeutic agent.

Solution-Phase Synthesis of Analgesic Dipeptide Derivatives

Boc-Trp-OH has been employed in the synthesis of analgesic dipeptides, as documented in patent literature . Specifically, Boc-Trp(CHO)-Arg-OMe acetate was prepared using Boc-Trp-OH as the starting building block, demonstrating utility in classical solution-phase peptide synthesis for pharmaceutical intermediate production. The Boc protection enables controlled stepwise coupling with arginine derivatives without premature deprotection.

Quality Control and Identity Verification via Optical Rotation Specification

The defined specific optical rotation of Boc-Trp-OH ([α]20/D −20±1° in DMF or −18.3° in AcOH [1]) provides a quantitative identity verification parameter for incoming quality control. This specification allows procurement and QC laboratories to rapidly confirm correct material receipt and distinguish Boc-Trp-OH from structurally similar but functionally distinct derivatives such as Boc-Trp(Boc)-OH ([α]25/D +13.5° to +17.5°) , which would introduce undesired side-chain protection.

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